N-(2-Methylbenzyl)cyclopentanamine hydrochloride
Overview
Description
N-(2-Methylbenzyl)cyclopentanamine hydrochloride is a chemical compound with the molecular formula C13H20ClN . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:Cc1ccccc1CNC1CCCC1.Cl
. This notation provides a way to represent the structure using ASCII strings. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 225.76 g/mol .Scientific Research Applications
Determination of Enantiomeric Composition
The determination of enantiomeric composition of samples using multivariate regression modeling of spectral data has been explored. This approach, applied to compounds like N,N'-bis-(alpha-methylbenzyl) sulfamide, can potentially extend to similar compounds for analyzing their chiral properties (Fakayode, Busch, & Busch, 2006).
Synthesis of Organic Intermediates
Research on the synthetic technology of organic compounds such as N,N-Dimethyl-4-nitrobenzylamine highlights the importance of certain chemical processes in the production of intermediates for medicine, pesticide, and chemical fields. These methodologies could be relevant to synthesizing or modifying N-(2-Methylbenzyl)cyclopentanamine hydrochloride (Wang Ling-ya, 2015).
Corrosion Inhibition
Studies on compounds like N-2-methylbenzylidene-4-antipyrineamine as corrosion inhibitors for mild steel in acidic environments can provide insights into the potential application of similar compounds in protecting metals from corrosion (Aziz et al., 2022).
Inhibition of Nucleoside Transport Proteins
Research into the inhibition of nucleoside transport proteins by compounds structurally related to this compound may offer a pathway to explore its potential biomedical applications, particularly in modulating cellular uptake mechanisms (Tromp et al., 2005).
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]cyclopentanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-11-6-2-3-7-12(11)10-14-13-8-4-5-9-13;/h2-3,6-7,13-14H,4-5,8-10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQMRNZMBJJGBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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